molecular formula C8H18ClN B12108900 2,2,4,4-Tetramethylpyrrolidine hydrochloride

2,2,4,4-Tetramethylpyrrolidine hydrochloride

Cat. No.: B12108900
M. Wt: 163.69 g/mol
InChI Key: YQYNSTKNAJKAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethylpyrrolidine hydrochloride (CAS: 2109247-57-4) is a pyrrolidine derivative featuring four methyl groups at the 2- and 4-positions of the heterocyclic ring, with a hydrochloride counterion. The compound’s molecular formula is C₈H₁₇N·HCl, yielding a molecular weight of 163.68 g/mol. Its sterically hindered structure makes it valuable in organic synthesis, particularly as a ligand in asymmetric catalysis or as a precursor for pharmaceuticals and polymers .

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

2,2,4,4-tetramethylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)9-6-7;/h9H,5-6H2,1-4H3;1H

InChI Key

YQYNSTKNAJKAGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may lead to side reactions, whereas ethanol balances reactivity and selectivity. Elevated temperatures (>70°C) improve reaction rates but risk decomposition, necessitating real-time monitoring via in situ spectroscopy.

Catalytic Systems

Comparative studies of reducing agents reveal that sodium triacetoxyborohydride (STAB) offers superior selectivity over sodium borohydride in reductive amination, minimizing over-reduction byproducts. For hydrogenation, Adams' catalyst (PtO₂) provides faster kinetics than Pd/C but at higher cost.

Table 1: Catalyst Performance in Hydrogenation

CatalystPressure (psi)Time (h)Yield (%)
Pd/C (5%)501282
PtO₂30888
Raney Ni1002468

Purification and Isolation Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity. Key parameters include:

  • Cooling rate: 0.5°C/min to prevent oiling out.

  • Seed crystal addition to control polymorphism.

Chromatographic Methods

For laboratory-scale purification, flash chromatography on silica gel (eluent: dichloromethane/methanol 9:1) effectively removes unreacted diketone and byproducts. Industrial processes prefer simulated moving bed (SMB) chromatography for continuous operation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances process efficiency and safety. A patented method employs a tubular reactor with in-line IR monitoring to maintain optimal stoichiometry and temperature, achieving 90% conversion in 30 minutes.

Process Analytical Technology (PAT)

Real-time analytics, including Raman spectroscopy and mass spectrometry, enable dynamic adjustments to reaction conditions, reducing batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

2,2,4,4-Tetramethylpyrrolidine hydrochloride serves as a reagent in organic synthesis. It is utilized in the preparation of various derivatives due to its ability to participate in nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic properties. It has been studied for its role as an enzyme inhibitor or activator which can influence biochemical pathways relevant to drug development:

  • Enzyme Mechanisms : It aids in elucidating enzyme functions and interactions.
  • Drug Development : It serves as a precursor for synthesizing pharmaceutical compounds.

Biological Studies

In biological contexts, 2,2,4,4-tetramethylpyrrolidine hydrochloride is employed to stabilize biological samples and study enzyme mechanisms. Its interaction with specific enzymes makes it a candidate for further therapeutic investigations.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that 2,2,4,4-tetramethylpyrrolidine hydrochloride can inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to potential therapeutic effects in metabolic disorders.
  • Stabilization of Biological Samples :
    • Research indicated that the compound effectively stabilizes certain biological samples during experimental procedures. This stabilization helps maintain sample integrity for subsequent analysis.
  • Organic Synthesis Applications :
    • In synthetic chemistry experiments, the compound was utilized as a catalyst in various reactions leading to successful formation of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 1,2,2,5-Tetramethylpyrrolidine Hydrochloride (CAS: 4565-10-0)

This isomer of the target compound has methyl groups at the 1-, 2-, 2-, and 5-positions. However, this also limits its utility in applications requiring rigid spatial control, such as chiral catalysis .

(b) 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS: 1810-13-5)

This analog replaces methyl groups with fluorine atoms at the 3- and 4-positions. Fluorination increases molecular weight to 181.46 g/mol and significantly alters electronic properties (e.g., increased electronegativity, reduced basicity). Such derivatives are often used in medicinal chemistry to improve metabolic stability .

(c) Pyrazolo-Pyridine Derivatives

Examples include 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS: 1187830-90-5, MW: 159.62 g/mol). These compounds replace the pyrrolidine ring with a pyrazolo-pyridine scaffold, introducing additional nitrogen atoms. This modification enhances π-π stacking interactions, making them suitable for targeting enzyme active sites in drug discovery .

(d) Boronic Ester-Functionalized Analogs

Compounds like 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1462950-92-0) incorporate boronic ester groups. These derivatives exhibit high structural similarity (0.98 Tanimoto score) to the target compound but are tailored for Suzuki-Miyaura cross-coupling reactions in polymer chemistry .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,2,4,4-Tetramethylpyrrolidine Hydrochloride 2109247-57-4 C₈H₁₇N·HCl 163.68 High steric hindrance, chiral catalysis
1,2,2,5-Tetramethylpyrrolidine Hydrochloride 4565-10-0 C₈H₁₇N·HCl 163.68 Reduced steric bulk, improved solubility
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride 1810-13-5 C₄H₇F₄N·HCl 181.46 Enhanced metabolic stability
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl 1187830-90-5 C₆H₁₀ClN₃ 159.62 Dual heterocyclic framework
Boronic Ester Derivative 1462950-92-0 C₁₄H₂₅BClNO₂ 297.62 Suzuki-Miyaura cross-coupling utility

Biological Activity

2,2,4,4-Tetramethylpyrrolidine hydrochloride (TMPH) is a cyclic amine that has garnered attention for its unique steric and electronic properties. This compound is utilized in various biochemical applications, particularly in enzyme studies and as a reagent in organic synthesis. The following sections detail its biological activity, including its interactions with enzymes, its role as an antioxidant, and relevant case studies.

TMPH has the molecular formula C9H20ClNC_9H_{20}ClN and appears as a colorless crystalline powder. Its synthesis typically involves the reaction of 2,2,4,4-tetramethylpyrrolidine with hydrochloric acid. The compound exhibits significant steric hindrance due to its bulky structure, which influences its reactivity and interaction with biological targets.

Enzyme Interactions

Research indicates that TMPH interacts with specific enzymes, functioning as both an inhibitor and an activator. These interactions can influence various biochemical pathways, making TMPH a candidate for drug development. For example:

  • Enzyme Mechanism Studies : TMPH has been used to study enzyme mechanisms by serving as a spin probe to detect reactive oxygen species (ROS) in cellular environments. It helps elucidate the roles of superoxide and other radicals in cellular signaling and oxidative stress responses .

Antioxidant Properties

TMPH exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds similar to TMPH can effectively scavenge free radicals:

  • Antioxidant Capacity : The total equivalent antioxidant capacity (TEAC) of TMPH-related compounds was assessed using various assays, demonstrating significant radical scavenging activity . This property is vital in protecting cells from oxidative damage associated with various diseases.

Study on Reactive Oxygen Species Detection

A notable study utilized TMPH derivatives to measure ROS production in cultured cells. The research highlighted the effectiveness of these compounds in detecting superoxide levels under different conditions:

  • Experimental Setup : The study involved stimulating cells with phorbol 12-myristate 13-acetate (PMA) to induce superoxide generation. Results indicated that TMPH derivatives could accurately quantify ROS levels, providing insights into oxidative stress mechanisms .
CompoundRoleMethodologyFindings
TMPH DerivativeSpin ProbeEPR SpectroscopyDetected increased superoxide levels upon PMA stimulation
CM-H (1-Hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)AntioxidantCell Culture ExperimentsDemonstrated enhanced reactivity with superoxide compared to other probes

Research Findings

  • Mechanism of Action : TMPH's ability to modulate enzyme activity suggests potential therapeutic applications. Its interactions with specific enzymes may lead to new avenues for drug development targeting oxidative stress-related diseases.
  • Oxidative Stress Studies : The use of TMPH in studying oxidative stress has provided valuable data on how ROS contribute to cellular dysfunction and disease progression.
  • Comparative Studies : Structural comparisons with similar compounds indicate that the unique steric properties of TMPH enhance its functional capabilities as a biochemical tool .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,4,4-Tetramethylpyrrolidine hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology :

  • The compound is typically synthesized via acid-base neutralization of the free base (2,2,4,4-Tetramethylpyrrolidine) with hydrochloric acid under controlled conditions. Reaction parameters (temperature, stoichiometry, solvent) must be tightly regulated to avoid side reactions .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor pH during acid addition to ensure complete salt formation. Pilot small-scale reactions (1–5 mmol) with NMR tracking to validate purity before scaling .
    • Data Table :
ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature0–5°C (exothermic)85–90≥98%
HCl Equivalents1.05–1.190–95≥99%
SolventDry Et₂O or THF80–85≥97%

Q. How is 2,2,4,4-Tetramethylpyrrolidine hydrochloride characterized, and which spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H/¹³C NMR in D₂O or CDCl₃ to confirm proton environments and absence of free base. Key signals: δ ~1.2–1.5 ppm (CH₃ groups), δ ~3.0 ppm (pyrrolidine ring protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ peak (calc. for C₈H₁₈ClN: 176.1 m/z) .
  • Elemental Analysis : Verify C/H/N/Cl ratios (±0.3% theoretical) .

Q. What are the solubility properties of this compound, and how should it be stored to ensure stability?

  • Solubility : Highly soluble in polar solvents (H₂O, MeOH, EtOH). For aqueous solutions, use degassed solvents to prevent oxidation. Solubility in non-polar solvents (e.g., hexane) is negligible .
  • Storage : Store at 2–8°C in airtight containers under argon. Desiccate to prevent hygroscopic degradation. Shelf life: ≥2 years when unopened .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE: Gloves, goggles, and lab coats. Use fume hoods for powder handling due to irritant properties .
  • Spill Management: Neutralize with NaHCO₃, then absorb with vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes when using this compound as a chiral auxiliary?

  • Mechanistic Insight :

  • The rigid pyrrolidine ring enforces axial chirality, directing nucleophilic attacks (e.g., in asymmetric alkylations) via steric hindrance from methyl groups. DFT calculations can model transition states .
  • Case Study : In a 2024 study, the compound achieved 92% ee in a β-lactam synthesis by restricting reactant conformations .

Q. How can conflicting data on reaction yields from different synthetic methods be resolved?

  • Troubleshooting :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., oxidized derivatives from incomplete inertion) .
  • Replication : Repeat experiments with strict moisture/oxygen exclusion. Compare yields under identical conditions (solvent purity, stirring rate) .

Q. Which advanced chromatographic methods are suitable for quantifying trace impurities?

  • Analytical Workflow :

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient. Detect impurities at 210 nm (LOD: 0.05% w/w) .
  • Ion Chromatography : Quantify chloride counterion content (theoretical: 20.1%) to confirm stoichiometry .

Q. How does this compound compare to structurally similar pyrrolidine derivatives in catalytic applications?

  • Comparative Analysis :

DerivativeCatalytic Efficiency*Thermal Stability (°C)
2,2,4,4-Tetramethyl1.00 (reference)180–200
2,2,5-Trimethyl0.78150–170
2-Methylpyrrolidine0.45120–140
*Efficiency measured in asymmetric hydrogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.